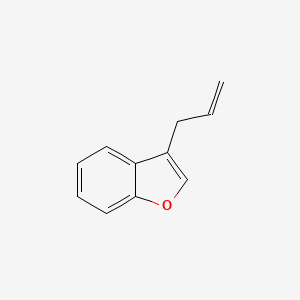

3-Allylbenzofuran

Beschreibung

General Context within Benzofuran (B130515) Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a structural motif found in numerous natural and synthetic molecules. researchgate.netnih.gov The position of substituents on the benzofuran ring dramatically influences its chemical properties and biological activities. The 3-position of the benzofuran ring is a common site for functionalization. 3-Allylbenzofuran, specifically, is a derivative where an allyl group (CH₂CH=CH₂) is attached to the third carbon of the furan ring. This particular substitution pattern provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

Historical Overview of Synthetic and Reactivity Studies Pertaining to Allylbenzofuran Scaffolds

The synthesis of allylbenzofuran scaffolds has been an area of active research, with various methodologies developed over the years. Early methods often involved multi-step sequences. More recent developments have focused on increasing efficiency and atom economy.

A notable approach involves a Wittig olefination of protected 2-hydroxybenzaldehydes, followed by a Claisen rearrangement to form pent-4-en-als. thieme-connect.com Subsequent deprotection and dehydration yield the desired 3-allylbenzofurans. thieme-connect.com Another significant advancement is the palladium-catalyzed synthesis of 3-allylbenzofurans. One such method merges decarboxylative allylation and nucleophilic cyclization from α-alkynyl arylols and vinylethylene carbonates, offering a direct and stereoselective route to a wide range of 3-allylbenzofurans under mild, ligand-free conditions. acs.orgacs.orgnih.gov This palladium-catalyzed approach has been expanded to include the direct use of allylic alcohols in aqueous media for the allylative cyclization of o-alkynylphenols. rsc.org

The reactivity of the allylbenzofuran scaffold has also been explored. For instance, the allyl group can undergo various transformations, including those utilized in the synthesis of complex molecules like researchgate.netfullerene-fused allylbenzofurans via a palladium-catalyzed migration reaction. guidechem.com

Significance of the Allyl Moiety in Benzofuran Architectures for Chemical Transformations

The allyl group in the 3-position of the benzofuran ring is of paramount importance for subsequent chemical transformations. Its double bond and allylic protons provide multiple sites for reactivity. This functionality allows for a diverse range of reactions, including:

Cyclization Reactions: The allyl group can participate in various cyclization reactions to form new rings, expanding the molecular complexity.

Cross-Coupling Reactions: The double bond of the allyl group is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Functional Group Interconversions: The allyl group can be readily converted into other functional groups, such as alcohols, epoxides, or aldehydes, providing further avenues for synthetic elaboration.

The strategic placement of the allyl group on the benzofuran core, therefore, serves as a linchpin for the construction of diverse and complex heterocyclic systems, many of which are of interest in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 59514-10-2 |

| Density (Calculated) | 1.049 g/cm³ |

| Boiling Point (Calculated) | 229.113 °C at 760 mmHg |

| Flash Point (Calculated) | 90.38 °C |

| Canonical SMILES | C=CCC1=COC2=CC=CC=C21 |

| InChI | InChI=1S/C11H10O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2 |

| InChIKey | DWIIOHSXYQCAGJ-UHFFFAOYSA-N |

Data sourced from chemblink.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

59514-10-2 |

|---|---|

Molekularformel |

C11H10O |

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

3-prop-2-enyl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2 |

InChI-Schlüssel |

DWIIOHSXYQCAGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=COC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Allylbenzofuran and Its Derivatives

Strategies Involving Pre-functionalized Benzofuran (B130515) Rings

This approach begins with a benzofuran molecule that is already formed and introduces the allyl group onto the 3-position through various chemical transformations. These methods are advantageous when the parent benzofuran is readily available and rely on the strategic functionalization of the C-3 carbon.

Cross-Coupling Reactions for Allyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of heterocyclic compounds. For the synthesis of 3-allylbenzofuran, a benzofuran pre-functionalized at the 3-position, typically with a halogen (e.g., 3-iodobenzofuran (B11763985) or 3-bromobenzofuran), serves as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. To synthesize this compound, a 3-halobenzofuran can be reacted with an allylboronic acid or its ester derivative. A significant advancement in this area is the development of ligand-controlled, regiodivergent protocols for the coupling of 3-substituted allylboronates with aryl halides. nih.gov These methods allow for the highly selective formation of either the linear (α-substituted) or branched (γ-substituted) product, which is crucial when using substituted allyl partners. nih.gov The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. researchgate.netmdpi.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.orgorganic-chemistry.org This method can be used to install an allyl group by reacting a 3-halobenzofuran with an allylic partner, such as allyl alcohol or propene, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The use of phosphine-free palladium precursors is also an area of active research to develop more environmentally benign processes. nih.gov

Sonogashira Coupling: While the Sonogashira reaction is primarily used to couple terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, it serves as a versatile method for functionalizing the 3-position of benzofurans. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org A 3-halobenzofuran can be coupled with an alkyne, and the resulting 3-alkynylbenzofuran can be subsequently transformed into a 3-allyl derivative through partial reduction of the triple bond. This two-step process, although indirect, highlights the utility of Sonogashira coupling in creating versatile intermediates for further elaboration. researchgate.net

Table 1: Examples of Cross-Coupling Reactions for Benzofuran Functionalization

| Coupling Reaction | Benzofuran Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Iodobenzofuran | Allylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | This compound derivative |

| Heck | 3-Bromobenzofuran | Allyl alcohol | Pd(OAc)₂ / PPh₃ | Et₃N | 3-(3-Oxopropyl)benzofuran (after isomerization) |

| Sonogashira | 3-Iodo-2-phenylbenzofuran | Terminal Alkyne | Heterogeneous Pd Catalyst | Amine Base | 3-Alkynyl-2-phenylbenzofuran |

Direct C-H Allylation Methods

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. In the context of benzofuran, the C-2 proton is generally more acidic and sterically accessible, making C-2 functionalization more common. nsf.govhw.ac.uk The C-3 position of benzofuran is considered more nucleophilic than the equivalent position in benzothiophene, a property that can be exploited in certain reactions. hw.ac.uk However, direct C-H allylation at the C-3 position is challenging due to regioselectivity issues with the C-2 position. Research in this area often relies on directing groups to guide the catalyst to the desired C-H bond. While methods for C-H arylation and alkylation of benzofurans are established, direct C-H allylation at the 3-position remains a less explored area requiring the development of highly selective catalytic systems.

Nucleophilic Allylation of Benzofuran Intermediates

This strategy involves the reaction of an allyl nucleophile, such as an allyl Grignard reagent (allylmagnesium bromide) or an allyllithium species, with a benzofuran ring that has been rendered electrophilic at the 3-position. A common approach involves using a benzofuran-3(2H)-one intermediate. The addition of the allyl nucleophile to the ketone at the 3-position yields a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would lead to the formation of the desired this compound. This method provides a straightforward, classical organometallic approach to installing the allyl group. The efficiency of such additions can sometimes be improved by using additives like copper salts, which can promote conjugate addition pathways in related systems. nih.govnih.govmdpi.com

De Novo Synthesis of the Benzofuran Core Incorporating Allyl Moieties

In contrast to modifying an existing benzofuran, de novo strategies construct the heterocyclic ring from acyclic precursors that already contain the necessary allyl group. These methods offer high flexibility in introducing various substituents onto the final benzofuran product.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful method for constructing the benzofuran ring system. These reactions typically involve a phenol (B47542) derivative with a suitably positioned reactive group that can participate in ring closure.

Palladium-Catalyzed Cyclization of o-Alkynylphenols: A highly effective and regioselective method for synthesizing 3-allylbenzofurans involves the palladium-catalyzed reaction of o-alkynylphenols with allyl carbonates. researchgate.net This process proceeds through a palladium-catalyzed O-allylation of the phenol, followed by an intramolecular cyclization sequence to furnish the 2-substituted-3-allylbenzofuran product. researchgate.net The reaction can be performed in a stepwise manner or as a more efficient one-pot procedure. researchgate.net

Cyclization of o-Allyl Ethers and Phenols: Another established route involves the intramolecular cyclization of o-allyl phenols or related allyl ethers. researchgate.net For instance, iodopyridinyl allyl ethers, which are structurally analogous to iodophenyl allyl ethers, have been shown to undergo palladium-catalyzed cyclization to form fused furan (B31954) rings. doi.org These reactions often proceed via an intramolecular Heck-type mechanism or related pathways involving oxidative addition of palladium to a carbon-halogen bond followed by carbopalladation onto the allyl double bond and subsequent elimination steps.

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material | Reagent | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| o-Alkynylphenol | Allyl carbonate | Pd₂(dba)₃ / dppe | Toluene, 80 °C | 2-Substituted-3-allylbenzofuran |

| o-Iodophenyl allyl ether | N/A | Pd(OAc)₂ / PPh₃ | Et₃N, DMF, 100 °C | 3-Methyl-2,3-dihydrobenzofuran |

Annulation Strategies

Annulation reactions build the furan ring onto a pre-existing benzene (B151609) derivative in a concerted or stepwise manner. These strategies often involve cycloaddition or cascade reactions. For instance, [3+2] annulation reactions have been developed to synthesize benzofuran derivatives. rsc.orgresearchgate.net In a hypothetical context for this compound synthesis, one could envision a [3+2] annulation between a phenoxide-based three-atom component and a two-atom synthon already bearing an allyl group. Similarly, Rh(III)-catalyzed C-H bond activation and cascade annulation reactions provide a modern approach to constructing complex heterocyclic systems. researchgate.net By carefully designing a starting material, such as a salicylaldehyde (B1680747) derivative, to include an allyl moiety that is carried through the reaction sequence, these advanced annulation methods could be adapted to produce this compound derivatives.

Rearrangement Reactions Leading to this compound Isomers

Rearrangement reactions are powerful tools in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. For the synthesis of this compound isomers, sigmatropic rearrangements, particularly the Claisen rearrangement, play a pivotal role.

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that yields a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. wikipedia.orgbyjus.com The aromatic Claisen rearrangement of aryl allyl ethers is a key step in the synthesis of precursors to benzofurans. organic-chemistry.orglibretexts.orglibretexts.org This concerted, intramolecular process typically requires thermal conditions or Lewis acid catalysis to proceed efficiently. wikipedia.orgbyjus.com

The general mechanism involves the formation of a six-membered cyclic transition state, leading to the formation of an ortho-allylated phenol. libretexts.orglibretexts.org This intermediate can then undergo cyclization to form a dihydrobenzofuran, which can be subsequently oxidized to the corresponding benzofuran. The regioselectivity of the initial rearrangement is generally high, favoring the ortho position unless both are blocked, in which case a para-rearranged product can be formed. organic-chemistry.org

While the literature extensively covers the Claisen rearrangement for the synthesis of various substituted benzofurans, specific examples detailing the direct synthesis of this compound via this method are not abundant. The typical outcome of a Claisen rearrangement of a simple phenyl allyl ether is an o-allylphenol, which would be a precursor to a 2-substituted benzofuran. To achieve a this compound, a more complex starting material or a subsequent rearrangement would be necessary.

Table 1: Examples of Lewis Acid Catalyzed Claisen Rearrangement of Aryl Allyl Ethers

| Entry | Aryl Allyl Ether | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenyl allyl ether | BF₃·OEt₂ | Xylene | MW | 0.1 | 2-Allylphenol | 95 |

| 2 | 4-Methoxyphenyl allyl ether | ZnCl₂ | Xylene | MW | 0.13 | 2-Allyl-4-methoxyphenol | 92 |

| 3 | Phenyl allyl ether | Zinc powder | THF | 55 | 0.67 | 2-Allylphenol | 80 |

Data compiled from various sources illustrating typical conditions for the Claisen rearrangement of aryl allyl ethers. Microwave-assisted reactions often show significantly reduced reaction times.

Beyond the classic Claisen rearrangement, other sigmatropic rearrangements can also be employed in the synthesis of benzofuran scaffolds. These reactions, like the Claisen rearrangement, are pericyclic reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry.

For instance, variations of the Claisen rearrangement, such as the Johnson-Claisen and Eschenmoser-Claisen rearrangements, are powerful C-C bond-forming reactions. wikipedia.org These variants introduce different functionalities into the product, which can be further elaborated to yield a variety of substituted benzofurans.

Additionally, other types of sigmatropic rearrangements, though less common for this specific target, could theoretically be designed to produce this compound isomers. The challenge lies in the synthesis of the requisite precursors and controlling the regioselectivity of the rearrangement to favor the formation of the bond at the C3 position of the benzofuran nucleus. Research in this area is ongoing, with the aim of developing novel and efficient synthetic routes to specifically substituted benzofurans.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. These principles focus on the use of benign solvents, recyclable catalysts, and maximizing atom economy.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. In the context of the Claisen rearrangement, which is a key step towards benzofuran synthesis, microwave-assisted solvent-free reactions have been explored. These reactions can lead to significantly reduced reaction times and simplified work-up procedures. For example, the Claisen rearrangement of aryl allyl ethers has been shown to proceed efficiently under microwave irradiation without a solvent.

While aqueous methodologies for the Claisen rearrangement are less common due to the hydrophobic nature of the substrates, the use of water as a solvent in organic synthesis is a major goal of green chemistry. Research into phase-transfer catalysts or surfactant-mediated reactions in water could open up new avenues for the environmentally friendly synthesis of benzofuran precursors. The use of ultrasound has also been reported in the synthesis of benzofuran derivatives, sometimes in aqueous or solvent-free conditions, offering another green alternative.

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers the cost of chemical processes. In the synthesis of benzofuran precursors via the Claisen rearrangement, solid-supported catalysts and catalysts that can be easily separated from the reaction mixture are highly desirable.

For example, zinc powder has been used as a recyclable catalyst for the Claisen rearrangement of allyl aryl ethers. benthamopen.com This simple, inexpensive, and non-toxic catalyst can be recovered after the reaction and reused multiple times with only a slight decrease in activity, making the process more cost-effective and environmentally friendly. benthamopen.com Similarly, Lewis acids immobilized on solid supports, such as silica (B1680970) or polymers, are being developed to facilitate catalyst recovery and reuse in various organic transformations, including those leading to benzofuran synthesis. acs.org

Table 2: Recyclability of Zinc Powder in the Claisen Rearrangement of Phenyl Allyl Ether

| Cycle | Reaction Time (min) | Yield (%) |

| 1 | 40 | 80 |

| 2 | 55 | 79 |

| 3 | 72 | 76 |

| 4 | 80 | 72 |

| 5 | 85 | 70 |

| 6 | 92 | 66 |

Data from a study on the zinc-catalyzed Claisen rearrangement of allyl phenyl ether in THF at 55°C, demonstrating the catalyst's reusability. benthamopen.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are a key goal of green chemistry, as they minimize the generation of waste. Rearrangement reactions, such as the Claisen rearrangement, are inherently atom-economical as all the atoms of the reactant are incorporated into the product.

A comprehensive green chemistry approach to the synthesis of this compound would involve a combination of an atom-economical rearrangement, the use of a recyclable catalyst, benign reaction media, and energy-efficient reaction conditions, such as those provided by microwave or ultrasound irradiation. While the direct application of all these principles to the synthesis of this compound is an area of ongoing research, the foundational methodologies are well-established for the synthesis of the broader benzofuran class of compounds. acs.orgnih.govresearchgate.net

Reactivity and Mechanistic Investigations of 3 Allylbenzofuran

Transformations of the Allyl Moiety

The terminal double bond of the allyl group in 3-allylbenzofuran is susceptible to a variety of chemical transformations, including olefin metathesis, hydrofunctionalization, epoxidation, and dihydroxylation, as well as isomerization. These reactions provide synthetic routes to novel benzofuran (B130515) derivatives with modified side chains.

Olefin Metathesis and Functionalization

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. In the context of this compound, both cross-metathesis (CM) and ring-closing metathesis (RCM) can be envisioned to generate a variety of derivatives.

Cross-Metathesis (CM): The reaction of this compound with a suitable olefin partner in the presence of a ruthenium-based catalyst, such as a Grubbs-type catalyst, is expected to yield cross-metathesis products. For instance, reaction with an electron-deficient olefin like methyl acrylate (B77674) would likely produce the corresponding (E)-4-(benzofuran-3-yl)but-2-enoate, with the trans isomer being the major product due to thermodynamic stability.

Ring-Closing Metathesis (RCM): To perform RCM, this compound would first need to be functionalized with a second terminal olefin. For example, introduction of a pent-4-enyl group at the 2-position of the benzofuran ring would create a diene suitable for RCM. Treatment of this diene with a Grubbs catalyst would be expected to induce ring closure, forming a new six-membered ring fused to the benzofuran core.

Table 1: Representative Olefin Metathesis Reactions of this compound Derivatives

| Starting Material | Metathesis Partner | Catalyst | Product |

|---|---|---|---|

| This compound | Methyl acrylate | Grubbs II Catalyst | (E)-methyl 4-(benzofuran-3-yl)but-2-enoate |

| 3-Allyl-2-(pent-4-enyl)benzofuran | - | Grubbs II Catalyst | 6,7,8,9-Tetrahydro-11H-benzo jk-sci.comcambridge.orgfuro[3,2-c]oxocine |

Hydrofunctionalization Reactions

The addition of a hydrogen atom and a functional group across the double bond of the allyl moiety can be achieved through various hydrofunctionalization reactions.

Hydroformylation: The rhodium-catalyzed hydroformylation of this compound with syngas (a mixture of carbon monoxide and hydrogen) is expected to yield a mixture of two isomeric aldehydes. The regioselectivity of this reaction is influenced by the catalyst and reaction conditions. Typically, the formation of the linear aldehyde, 4-(benzofuran-3-yl)butanal, is favored over the branched isomer, 2-(benzofuran-3-ylmethyl)propanal.

Hydroboration-Oxidation: The hydroboration of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide, is predicted to yield the anti-Markovnikov alcohol. This two-step process would selectively produce 3-(benzofuran-3-yl)propan-1-ol. wvu.eduwikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org

Table 2: Predicted Products of Hydrofunctionalization of this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Hydroformylation | CO, H₂, Rh catalyst | 4-(Benzofuran-3-yl)butanal |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Benzofuran-3-yl)propan-1-ol |

Epoxidation and Dihydroxylation Reactions

The double bond of the allyl group can be readily oxidized to form an epoxide or a diol.

Epoxidation: Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to result in the formation of the corresponding epoxide, 3-(oxiran-2-ylmethyl)benzofuran. researchgate.netmasterorganicchemistry.commasterorganicchemistry.comstackexchange.comyoutube.com This reaction proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond.

Dihydroxylation: Syn-dihydroxylation of the allyl group can be achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or using cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.comslideshare.netchemistrysteps.com This reaction would yield 3-(benzofuran-3-yl)propane-1,2-diol. The reaction with OsO₄ is known for its high yields and stereospecificity.

Table 3: Oxidation Products of the Allyl Moiety in this compound

| Reaction | Reagent | Product |

|---|---|---|

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)benzofuran |

| Syn-dihydroxylation | 1. OsO₄; 2. NaHSO₃ | 3-(Benzofuran-3-yl)propane-1,2-diol |

Isomerization and Migration

The terminal double bond of the allyl group can be isomerized to a more stable internal position under the influence of a suitable catalyst. This reaction typically involves the migration of the double bond to form the thermodynamically more stable (E)-3-(prop-1-en-1-yl)benzofuran. Ruthenium complexes are often employed as catalysts for such isomerizations. organic-chemistry.org This transformation is a key step in multi-step syntheses, as the resulting propenylbenzofuran can undergo further reactions such as ozonolysis or polymerization.

Reactivity of the Benzofuran Nucleus

The benzofuran ring system is an electron-rich aromatic nucleus and is therefore susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the inherent electronic properties of the benzofuran ring and the directing effects of existing substituents.

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic attack on the unsubstituted benzofuran ring typically occurs at the 2-position due to the stabilization of the cationic intermediate by the adjacent oxygen atom. However, in this compound, the 3-position is blocked. The allyl group is generally considered a weak activating group and an ortho-, para-director. Therefore, electrophilic substitution on this compound is expected to occur at the 2-, 4-, and 6-positions of the benzofuran nucleus. The precise regioselectivity would depend on the nature of the electrophile and the reaction conditions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, is a classic example of electrophilic aromatic substitution. jk-sci.comcambridge.orgijpcbs.comorganic-chemistry.orgwikipedia.org For this compound, formylation is anticipated to yield primarily this compound-2-carbaldehyde, with potential formation of the 4- and 6-formylated isomers as minor products.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is expected to introduce an acyl group onto the benzofuran ring. nih.govlibretexts.orgthermofisher.comvedantu.com Similar to formylation, the primary product is predicted to be the 2-acylated derivative, 1-(this compound-2-yl)ethan-1-one, when using acetyl chloride. The formation of 4- and 6-acylated isomers is also possible.

Table 4: Predicted Regiochemistry of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product | Minor Products |

|---|---|---|---|

| Vilsmeier-Haack Formylation | Vilsmeier reagent | This compound-2-carbaldehyde | This compound-4-carbaldehyde, this compound-6-carbaldehyde |

| Friedel-Crafts Acylation | Acylium ion | 1-(this compound-2-yl)ethan-1-one | 1-(this compound-4-yl)ethan-1-one, 1-(this compound-6-yl)ethan-1-one |

Nucleophilic Attack and Addition to the Benzofuran Ring

The benzofuran ring system, present in this compound, is an electron-rich aromatic heterocycle. This is due to the participation of the oxygen atom's lone pair of electrons in the π-system, which increases the electron density of the ring. Consequently, the benzofuran core is generally resistant to direct nucleophilic attack, as the incoming nucleophile is repelled by the electron-rich environment. youtube.com Direct nucleophilic aromatic substitution on an unsubstituted benzofuran ring is uncommon and typically requires the presence of strong electron-withdrawing groups to activate the ring, which the allyl group is not. youtube.com

However, functionalization of the benzofuran ring at the C2 position can be achieved indirectly. A common strategy involves deprotonation at the C2 position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a potent nucleophile. This 2-lithiobenzofuran intermediate can then react with a wide range of electrophiles. While this is a reaction of a benzofuran-derived nucleophile rather than a nucleophilic attack on the ring, it represents the primary method for introducing substituents at the C2 position.

In the context of this compound, this two-step sequence would proceed as follows:

Deprotonation: Treatment with a strong base like n-butyllithium selectively removes the proton at the C2 position, which is the most acidic proton on the heterocyclic ring, to generate this compound-2-yllithium.

Electrophilic Quench: This powerful nucleophilic intermediate can then react with an electrophile (E+), such as an aldehyde, ketone, or alkyl halide, to yield a 2-substituted-3-allylbenzofuran derivative.

This reactivity pattern highlights that the benzofuran ring in this compound prefers to act as a nucleophile after activation, rather than as an electrophilic substrate for direct nucleophilic addition.

Annulation Reactions Utilizing the Benzofuran Corewikipedia.orgorgoreview.com

Annulation reactions involve the construction of a new ring onto an existing molecular framework. In the context of this compound, the benzofuran moiety can serve as a scaffold for building fused heterocyclic systems. Although the allyl group at the C3 position can influence reactivity, the fundamental annulation strategies often rely on the inherent reactivity of the benzofuran core itself or on derivatives prepared from it.

One established strategy involves the use of benzofuran-derived azadienes in cycloaddition reactions to form fused nitrogen-containing heterocycles. For instance, benzofuran-derived azadienes (BDAs) have been utilized in formal [4+3] cycloadditions with α-bromohydroxamates. rsc.org This reaction, mediated by a base like cesium carbonate, allows for the construction of seven-membered benzofuran-fused 1,4-diazepinones. rsc.org This approach demonstrates how the benzofuran core can act as the 4-atom component in a cycloaddition to build a larger, fused ring system.

Another powerful method is the phosphine-catalyzed (4+2) annulation, which has been used to react benzofuran-derived azadienes with allenoates. acs.org This process constructs complex, fused naphthofuran derivatives. acs.org These examples, while starting from functionalized benzofuran precursors rather than this compound directly, illustrate the synthetic utility of the benzofuran core in building polycyclic architectures.

| Annulation Type | Benzofuran Component | Reactant Partner | Catalyst/Mediator | Product | Reference |

| Formal [4+3] Cycloaddition | Benzofuran-derived azadiene | α-bromohydroxamate | Cs₂CO₃ | Benzofuran-fused 1,4-diazepinone | rsc.org |

| (4+2) Annulation | Benzofuran-derived azadiene | Allenoate | Phosphine (B1218219) | Decahydro-2H-naphtho[1,8-bc]furan derivative | acs.org |

| Oxidative Annulation | o-Cinnamyl phenols | - | Pd(II) catalyst | 2-Benzyl benzofurans | nih.gov |

Pericyclic and Concerted Reactions

The furan (B31954) moiety within the this compound structure can function as a diene in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. nih.govnih.gov The presence of the allyl group tethered at the C3 position creates the possibility for an intramolecular Diels-Alder (IMDA) reaction. In this scenario, the furan ring acts as the four-π-electron component (diene), and the allyl group's double bond serves as the two-π-electron component (dienophile).

This transformation is typically promoted by thermal conditions and leads to the formation of a bridged tricyclic oxepine derivative. The reaction proceeds through a concerted mechanism, forming two new sigma bonds simultaneously. The stereochemical outcome of such reactions is often predictable, with the transition state geometry dictating the final product structure. Intramolecular Diels-Alder furan (IMDAF) reactions are known to be stereoselective. researchgate.net However, the furan ring is a relatively unreactive diene due to its aromatic character, and therefore, high temperatures or microwave irradiation are often required to facilitate the cycloaddition and overcome the competing retro-Diels-Alder reaction. researchgate.netyoutube.com

The general transformation for this compound would be:

Reactant: this compound

Reaction: Intramolecular [4+2] Cycloaddition

Conditions: Heat (thermal) or microwave irradiation

Product: A tetracyclic bridged ether

| Substrate Type | Reaction Conditions | Product Type | Key Features | Reference |

| N-homoallylic 2-aminofurans | Thermal | Substituted indolines | IMDAF provides access to complex nitrogen heterocycles. | researchgate.net |

| Furfurylamines with maleic anhydride | One-pot | Furoisoindoles | Tandem Ugi/IMDAF reaction sequence. | youtube.com |

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. The most well-known relevant example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement. wikipedia.orglibretexts.org However, the classic aromatic Claisen rearrangement specifically involves the thermal rearrangement of an allyl aryl ether to form an ortho-allyl phenol (B47542). nih.gov

In the case of this compound, the allyl group is connected to the benzofuran ring via a carbon-carbon bond, not an ether (carbon-oxygen) linkage. Therefore, This compound cannot undergo a standard Claisen rearrangement .

Other sigmatropic rearrangements are mechanistically possible, though less common for this specific structure. For example, a organic-chemistry.orgmdpi.com-sigmatropic rearrangement (an "allyl walk") would involve the migration of the benzofuran ring from one end of the allyl group to the other. Such rearrangements are typically high-energy processes and often require photochemical conditions or transition-metal catalysis to proceed efficiently. chemguide.co.uk For a simple, unactivated system like this compound, a thermal organic-chemistry.orgmdpi.com-shift is generally not a facile process. The stability of the aromatic benzofuran system provides a significant energy barrier to rearrangements that would disrupt its aromaticity in the transition state.

| Rearrangement Type | Required Substrate Feature | Applicability to this compound | Reason |

| organic-chemistry.orgorganic-chemistry.org Claisen Rearrangement | Allyl-O-Ar linkage | No | The allyl group is attached via a C-C bond. libretexts.orgnih.gov |

| organic-chemistry.orgmdpi.com Sigmatropic Rearrangement | Allyl-C-Ar linkage | Plausible but difficult | High activation energy; typically requires heat, light, or catalysis. |

Radical Processes Involving this compound

The allyl group in this compound is susceptible to radical addition reactions at its carbon-carbon double bond. A classic example of such a process is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of a radical initiator, such as an organic peroxide (ROOR) or UV light. masterorganicchemistry.comchemistrysteps.com

This reaction proceeds via a free-radical chain mechanism, which consists of three distinct stages:

Initiation: The peroxide homolytically cleaves upon heating to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). pharmaguideline.com

Propagation: The bromine radical adds to the terminal carbon of the allyl group's double bond. This regioselectivity is governed by the formation of the more stable secondary radical on the carbon adjacent to the benzofuran ring, rather than the less stable primary radical at the terminal carbon. chemistrysteps.compharmaguideline.com This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical, which continues the chain.

Termination: The reaction ceases when two radical species combine. masterorganicchemistry.com

| Reagents | Initiator | Mechanism | Regioselectivity | Product from this compound | Reference |

| HBr | Peroxide (ROOR), heat | Free-radical chain | Anti-Markovnikov | 3-(3-Bromopropyl)benzofuran | orgoreview.comchemistrysteps.com |

| CCl₄ | Peroxide (ROOR), heat | Free-radical chain | Anti-Markovnikov | 3-(3,4,4,4-Tetrachloro-butyl)benzofuran |

Radical Cyclization Pathways

The strategic placement of the allyl group ortho to the oxygen-containing ring in this compound derivatives makes them suitable precursors for intramolecular radical cyclization reactions, providing a powerful method for constructing new carbocyclic and heterocyclic rings. wikipedia.org These reactions typically proceed through a cascade mechanism involving the generation of a radical, an intramolecular cyclization step, and a subsequent quenching or propagation step. wikipedia.orgrsc.org

A common strategy involves the use of a 3-allyl-2-halobenzofuran as a radical precursor. The reaction is initiated by the generation of an aryl radical at the C-2 position of the benzofuran ring. This can be achieved using classical radical initiators, such as those involving tributyltin hydride, or through modern photoredox catalysis. researchgate.netnih.gov Once formed, the aryl radical undergoes a rapid intramolecular addition to the tethered allyl group's double bond.

The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-trig pathway generally being kinetically favored over the 6-endo-trig pathway. This leads to the formation of a five-membered ring fused to the benzofuran core, generating a primary alkyl radical intermediate. This intermediate is then trapped to yield the final product. For instance, a successful synthesis of the pterocarpan (B192222) skeleton has been accomplished through a "disfavored" 5-endo-trig radical cyclization of a related 4-(2′-bromoaryloxy)-2H-chromene system, demonstrating the feasibility of forming complex polycyclic frameworks using this approach. researchgate.net

Recent advancements have utilized visible-light-promoted methods for intramolecular reductive cyclizations to access 2,3-dihydrobenzofurans. rsc.org Furthermore, single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which are structurally related to allyl ethers, can initiate a radical cyclization followed by intermolecular coupling, showcasing the versatility of radical cascades in building molecular complexity. nih.govresearchgate.net These methods highlight the potential of radical cyclization pathways involving this compound derivatives for the efficient synthesis of complex, polycyclic natural products and their analogues. nih.gov

Metal-Catalyzed Transformations

The allyl group and the benzofuran scaffold of this compound provide multiple sites for transformations mediated by transition metals. These catalytic processes offer efficient and selective routes to functionalized derivatives and complex fused-ring systems.

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers numerous avenues for the transformation of this compound derivatives. Intramolecular coupling and cyclization reactions are particularly prominent, enabling the construction of intricate polycyclic molecules from suitably functionalized precursors.

A primary example is the intramolecular Heck reaction, which is highly effective for forming new carbon-carbon bonds. nih.gov A substrate such as 3-allyl-2-iodobenzofuran can undergo a palladium(0)-catalyzed cyclization to form a new ring. The established catalytic cycle for the Heck reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodobenzofuran (B1590796) derivative to form an arylpalladium(II) complex.

Migratory Insertion: The tethered allyl group's double bond coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This intramolecular step is typically regioselective, favoring the formation of five- or six-membered rings.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, and the palladium catalyst is regenerated. This step forms a new double bond and releases the cyclized product.

This strategy has been applied to synthesize pterocarpan-type structures, which are important in medicinal chemistry. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and selectivity. libretexts.org

Beyond the intramolecular Heck reaction, palladium catalysts can mediate other transformations. For instance, tandem reactions involving an initial cyclization followed by a coupling step have been developed. A palladium-catalyzed sequential oxidative cyclization/coupling between 2-alkynylphenols and alkenes provides a direct route to 3-alkenylbenzofurans, which are structurally related to this compound. nih.gov Similarly, cascade cyclization reactions of alkenyl ethers have been developed to construct poly-heterocyclic scaffolds, demonstrating the power of palladium catalysis in complex molecule synthesis. nih.gov The synthesis of 2-substituted-3-allylbenzofurans can also be achieved from o-alkynylphenols and allyl carbonates through a palladium-catalyzed O-allylation/cyclization sequence. researchgate.net

| Substrate Type | Catalyst / Ligand | Base / Solvent | Product Type | Ref. |

| 3-Allyl-2-halobenzofuran | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | Pterocapan (via Intramolecular Heck) | nih.gov |

| 2-Alkynylphenol + Alkene | Pd(OAc)₂ | N/A / Dioxane | 3-Alkenylbenzofuran | nih.gov |

| o-Alkynylphenol + Allyl Carbonate | Pd₂(dba)₃ / TTMpp | N/A / THF | 2-Substituted-3-allylbenzofuran | researchgate.net |

| Alkenyl ether + Alkynyl oxime ether | Pd(dba)₂ / Xantphos | Cs₂CO₃ / Toluene | 2-Isoxazolyl-2,3-dihydrobenzofuran | nih.gov |

Ruthenium catalysts, particularly the well-defined Grubbs and Hoveyda-Grubbs complexes, are renowned for their efficacy in olefin metathesis, a powerful reaction for C-C double bond formation and rearrangement. nih.govrsc.org The terminal double bond of the allyl group in this compound is an ideal substrate for such transformations.

Cross-Metathesis (CM): this compound can react with a variety of other olefins in the presence of a ruthenium catalyst to generate new, more complex substituted benzofurans. The selectivity of the reaction depends on the catalyst and the reaction partner.

Ring-Closing Metathesis (RCM): If a second olefin is introduced into the this compound molecule, an intramolecular RCM reaction can occur to form a new cyclic structure fused to the benzofuran core. This strategy is a key step in the synthesis of various benzofuran derivatives. researchgate.net For example, diallylated phenols can undergo RCM using a Grubbs II generation catalyst to produce benzofuran derivatives. researchgate.net

Beyond metathesis, ruthenium catalysts are effective for other transformations. Ruthenium nanoparticles have been used for the selective hydrogenation of the furan ring in benzofuran derivatives, yielding dihydrobenzofurans while leaving the aromatic benzene (B151609) ring intact. rwth-aachen.deacs.org Additionally, ruthenium-catalyzed C-H bond functionalization offers a direct method for modifying the benzofuran skeleton. For example, the C-H bond at the C-3 position of 2-pyridyl benzofurans can undergo alkenylation, demonstrating the potential for direct functionalization adjacent to the furan oxygen. mdpi.com

| Reaction Type | Catalyst | Substrates | Product | Ref. |

| Ring-Closing Metathesis | Grubbs II Catalyst | Diallyl phenol derivatives | Fused-ring benzofurans | researchgate.net |

| Selective Hydrogenation | Ru@SILP-[ZnCl₄]²⁻ | Benzofuran | Dihydrobenzofuran | rwth-aachen.deacs.org |

| C-H Alkenylation | [RuCl₂(p-cymene)]₂ | 2-Pyridyl benzofuran | C-3 Alkenylated benzofuran | mdpi.com |

A variety of other transition metals, including rhodium, gold, and copper, catalyze unique and valuable transformations of this compound and related structures.

Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze redox-neutral cyclizations and cross-coupling reactions. For instance, Rh(III) has been used in the synthesis of 3-arylbenzofuran-2-ylphosphines via C-H activation and cyclization. nih.govfigshare.com Rhodium catalysts are also known to form π-allyl rhodium intermediates from allylic compounds, which can then react with nucleophiles in coupling reactions. nih.gov This reactivity provides a pathway to functionalize the allyl side chain of this compound.

Gold-Catalyzed Reactions: Gold catalysts, typically Au(I) or Au(III) complexes, are particularly effective at activating π-systems like alkenes and alkynes. The synthesis of dihydrobenzofurans from aryl allyl ethers can be catalyzed by Au(I), proceeding through the coordination of gold to the allyl double bond followed by an intramolecular cyclization. researchgate.net This demonstrates a direct pathway for cyclizing the allyl group of a benzofuran precursor. Dual photoredox/gold catalysis has also been employed for the arylative cyclization of o-alkynylphenols, leading to functionalized benzofurans. acs.org

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been used in various tandem reactions to construct benzofuran-containing scaffolds. An efficient copper-catalyzed cascade involving alkynylation, cyclization, and isomerization has been developed to produce benzofuro[3,2-b]pyridines. dicp.ac.cn Copper catalysis can also facilitate the synthesis of 2-aminodihydrobenzofurans through a sequence of N-alkenylation and researchgate.netresearchgate.net-rearrangement of aryloxyamines. nih.gov

Other Metals: Other transition metals like manganese, iron, and cobalt can mediate radical cyclization reactions, offering alternative pathways to the tin-based and photoredox methods described in section 3.4.2. thieme-connect.de For example, manganese(III) acetate (B1210297) is a classic reagent for promoting oxidative free-radical cyclizations of alkenes. thieme-connect.de

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Ref. |

| Rhodium | C-H Activation / Cyclization | N-Phenoxyacetamide | 3-Arylbenzofuran-2-ylphosphine | nih.govfigshare.com |

| Gold | Intramolecular Cyclization | Aryl Allyl Ether | Dihydrobenzofuran | researchgate.net |

| Copper | Cascade Alkynylation/Cyclization | Azadienes + Terminal Alkynes | Benzofuro[3,2-b]pyridine | dicp.ac.cn |

| Manganese | Oxidative Radical Cyclization | Alkenes | γ-Lactones | thieme-connect.de |

Advanced Characterization and Spectroscopic Analysis of 3 Allylbenzofuran Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the carbon-hydrogen framework. For 3-Allylbenzofuran, a combination of one-dimensional and multi-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

While specific experimental data for this compound is not widely available in the public domain, analogous chemical shifts for substituted benzofurans can provide expected ranges for the proton and carbon nuclei in its structure. The benzofuran (B130515) core, with its aromatic and heterocyclic rings, alongside the allyl substituent, gives rise to a distinct set of signals that can be resolved and assigned using advanced NMR methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| 2 | C-H | 7.2 - 7.6 | s |

| 4 | C-H | 7.1 - 7.5 | d |

| 5 | C-H | 7.0 - 7.4 | t |

| 6 | C-H | 7.0 - 7.4 | t |

| 7 | C-H | 7.1 - 7.5 | d |

| 1' | -CH₂- | 3.4 - 3.6 | d |

| 2' | =CH- | 5.9 - 6.1 | m |

| 3' | =CH₂ | 5.0 - 5.2 | m |

| 3 | C | 115 - 125 | |

| 3a | C | 125 - 135 | |

| 7a | C | 150 - 160 | |

| Aromatic C | C | 110 - 130 | |

| Allyl C | C | 30 - 40, 115 - 120, 135 - 140 |

Note: These are predicted ranges based on data from similar benzofuran structures and general NMR principles. Actual experimental values may vary.

Multi-dimensional NMR Techniques for Structure Elucidation (e.g., COSY, HMQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR, particularly in complex regions of the spectrum, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton coupling networks. For this compound, COSY would reveal correlations between the vicinal protons on the benzene (B151609) ring, as well as the coupling network within the allyl group (between the methylene (B1212753) and vinyl protons).

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-3, C-3a, and C-7a in the benzofuran ring, by observing their correlations with nearby protons. For instance, the methylene protons of the allyl group would be expected to show an HMBC correlation to C-3 and C-2 of the benzofuran ring.

Dynamic NMR Studies

Dynamic NMR (DNMR) is a specialized technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C3-C1' single bond. At low temperatures, the rotation might be slow enough to result in distinct signals for different conformers, which would coalesce as the temperature is raised. However, specific studies on the dynamic NMR of this compound are not readily found in the literature.

Solid-State NMR

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. This can be particularly useful for understanding intermolecular interactions and packing in the crystalline state. While ssNMR studies on various benzofuran derivatives have been conducted to investigate properties like solid-state emission, specific solid-state NMR data for this compound is not currently available in published literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₀O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₀O | 158.0732 |

An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the presence of this compound.

Fragmentation Pattern Analysis for Structural Information

Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure/Loss |

| 158 | [M]⁺ (Molecular Ion) |

| 117 | Loss of allyl radical (•C₃H₅) |

| 115 | Loss of C₃H₇ radical (rearrangement) |

| 91 | Benzofuranylmethyl cation (rearrangement) |

| 77 | Phenyl cation (from cleavage of the benzofuran ring) |

The molecular ion peak at m/z 158 would be expected. A prominent fragment would likely be observed at m/z 117, corresponding to the loss of the allyl radical, resulting in a stable benzofuranyl cation. Further fragmentation of the benzofuran ring system could lead to other characteristic ions. Analysis of the relative abundances of these fragment ions would provide a fingerprint for the this compound structure.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of complex organic molecules, including this compound. While specific MS/MS fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation patterns of related benzofuran and dihydrobenzofuran structures have been investigated. These studies provide a foundational understanding of the expected fragmentation pathways for the this compound molecule.

In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would provide insights into the molecule's structure. The fragmentation of the benzofuran core and the allyl substituent would be the primary processes observed. The stability of the benzofuran ring suggests that fragmentation will likely be initiated at the more labile allyl group.

Potential fragmentation pathways for this compound could include the loss of the allyl group as a radical or a cation, leading to the formation of a stable benzofuranyl cation. Further fragmentation of the benzofuran ring system could then occur, although this would likely require higher collision energies due to the aromatic stability of the ring. The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound in complex mixtures and for differentiating it from its isomers. High-resolution mass spectrometry coupled with tandem MS techniques would be instrumental in determining the elemental composition of the fragment ions, further aiding in the structural confirmation.

Vibrational Spectroscopy (IR and Raman)

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its aromatic and olefinic moieties.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring of the benzofuran moiety are anticipated in the region of 3100-3000 cm⁻¹.

Allyl C-H Stretching: The sp² C-H stretching of the vinyl group in the allyl substituent will likely appear as a distinct band around 3080 cm⁻¹. The sp³ C-H stretching of the methylene (-CH₂-) group in the allyl chain will be observed in the 3000-2850 cm⁻¹ range.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the allyl group is expected to produce a band in the region of 1650-1600 cm⁻¹. The C=C stretching vibrations within the aromatic benzofuran ring system will give rise to a series of bands, typically in the 1600-1450 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage within the furan (B31954) ring of the benzofuran structure are expected in the 1250-1050 cm⁻¹ region.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the benzene ring and typically appear in the 900-675 cm⁻¹ region. For the allyl group, the out-of-plane C-H wagging of the vinyl group will also produce strong bands in this region.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic (Benzofuran) | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 | |

| C-O-C Stretch | 1250-1050 | |

| C-H Out-of-Plane Bend | 900-675 | |

| Allyl | =C-H Stretch | ~3080 |

| -CH₂- Stretch | 3000-2850 | |

| C=C Stretch | 1650-1600 |

Conformational Analysis using Vibrational Modes

Subtle shifts in the vibrational frequencies, particularly those associated with the allyl group and its interaction with the benzofuran ring, could indicate the presence of different conformers. For example, the C-C stretching and CH₂ rocking modes of the allyl group might be sensitive to the dihedral angle between the allyl chain and the benzofuran plane. By comparing experimental IR and Raman spectra with theoretically predicted spectra for various conformers, it may be possible to determine the predominant conformation of this compound in different physical states (gas, liquid, or solid).

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and aromaticity of this compound by probing the transitions between electronic energy levels.

π-π* Electronic Transitions and Aromaticity Studies

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the conjugated benzofuran system. The parent compound, benzofuran, exhibits characteristic absorption maxima at approximately 245 nm, 278 nm, and 285 nm. These absorptions are attributed to the electronic transitions within the aromatic π-system.

The presence of the allyl group at the 3-position is not expected to significantly alter the fundamental electronic structure of the benzofuran chromophore. The allyl group acts as an auxochrome and may cause minor shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity (hyperchromic or hypochromic effects). The persistence of strong absorption bands in the UV region is a clear indication of the aromatic character and the conjugated π-electron system of the this compound molecule.

The following table provides the typical UV absorption maxima for the parent benzofuran chromophore, which are expected to be similar for this compound.

| Chromophore | λmax (nm) | Type of Transition |

| Benzofuran | ~245 | π → π |

| ~278 | π → π | |

| ~285 | π → π* |

Absorption and Emission Properties of this compound Systems

While specific fluorescence data for this compound is not widely reported, benzofuran derivatives are known to exhibit fluorescence. The benzofuran moiety acts as the primary fluorophore. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. It can then relax to the ground state through the emission of a photon, a process known as fluorescence.

The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (Stokes shift). The quantum yield and the lifetime of the fluorescence are sensitive to the molecular structure and the surrounding environment, such as the polarity of the solvent. The allyl group in this compound could potentially influence the fluorescence properties by affecting the rate of non-radiative decay processes from the excited state. Detailed photophysical studies would be required to fully characterize the absorption and emission properties of this compound and to understand the influence of the allyl substituent on its fluorescence behavior.

X-ray Crystallography and Diffraction Studies of this compound Architectures

X-ray crystallography is a powerful analytical technique that provides detailed information about the three-dimensional structure of crystalline solids at the atomic level. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and other key structural parameters. This information is invaluable for understanding the structure-property relationships of chemical compounds.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute configuration and conformation of chiral molecules. mdpi.com By growing a suitable single crystal of the compound of interest, a detailed three-dimensional electron density map can be generated from the diffraction data. This allows for the unambiguous assignment of the spatial arrangement of atoms.

Table 1: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (º) | 75.185(5) |

| β (º) | 72.683(5) |

| γ (º) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

Data obtained from a study on 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester for illustrative purposes. asianpubs.org

From this data, it is possible to determine precise bond lengths and angles within the molecule. For instance, in the aforementioned benzofuran derivative, the N-O bond distances were found to range from 1.214(2) to 1.219(2) Å, and the C-N distances ranged from 1.389(2) to 1.463(2) Å. asianpubs.org Torsion angles, such as the C8-C7-N5-C15 and C8-C7-N5-C31 angles of 109.6(2)º and -66.7(3)º respectively, define the conformation of the molecule. asianpubs.org For this compound, a similar analysis would reveal the precise orientation of the allyl group relative to the benzofuran ring system.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. jst.go.jp Unlike single-crystal XRD, PXRD is performed on a polycrystalline sample, which consists of a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase, making PXRD a powerful tool for phase identification, purity analysis, and determination of unit cell parameters. acs.org

For this compound, a PXRD analysis would be instrumental in confirming the crystalline form of a synthesized batch and for identifying the presence of any polymorphic impurities. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of each peak being characteristic of the crystal structure of this compound. By indexing the diffraction pattern, the unit cell parameters can be determined. A representative PXRD data table for a hypothetical crystalline form of this compound is presented in Table 2.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 22.1 | 4.02 | 45 |

| 25.8 | 3.45 | 70 |

| 28.3 | 3.15 | 55 |

| 31.0 | 2.88 | 30 |

This data is hypothetical and for illustrative purposes only.

Chiroptical Spectroscopy of Chiral Derivatives of this compound

Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules. These methods are particularly valuable for determining the absolute configuration and studying the conformational properties of enantiomers in solution.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this difference in absorption (ΔA) or ellipticity (θ) as a function of wavelength. The sign and magnitude of the CD signal, known as the Cotton effect, are highly sensitive to the stereochemistry of the molecule.

For chiral derivatives of this compound, CD spectroscopy would be a powerful tool for assigning the absolute configuration of stereogenic centers. The benzofuran moiety acts as a chromophore, and its interaction with a chiral center will give rise to a characteristic CD spectrum. Studies on other chiral benzofuran-containing molecules have demonstrated the utility of this technique. For instance, the helicity of a 2,3-dihydro-1-benzofuran ring has been shown to correlate with the sign of the Cotton effect in the CD spectrum. rsc.org A positive or negative Cotton effect can be empirically related to the P (plus) or M (minus) helicity of the heteroring, respectively. rsc.org

A hypothetical CD spectrum of a chiral derivative of this compound might exhibit a positive Cotton effect, which could be indicative of a specific absolute configuration at a chiral center within the allyl group or a substituent on the benzofuran ring. The data from such an analysis could be presented as in Table 3.

Table 3: Representative Circular Dichroism Data for a Chiral this compound Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 210 | +15,000 |

| 225 | +5,000 |

| 240 | -8,000 |

| 260 | +12,000 |

| 280 | +2,000 |

| 300 | -3,000 |

This data is hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum is a plot of specific rotation [α] against wavelength. Similar to CD spectroscopy, ORD is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of chiral compounds.

The shape of an ORD curve is often related to the CD spectrum through the Kronig-Kramers relations. An ORD curve that shows a peak and a trough in the vicinity of an absorption band is said to exhibit a Cotton effect. amrita.edu A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. amrita.edu

For a chiral derivative of this compound, the ORD spectrum would provide complementary information to the CD spectrum. The sign of the Cotton effect in the ORD spectrum can be used to assign the absolute configuration. A representative ORD data set for a hypothetical chiral derivative of this compound is presented in Table 4.

Table 4: Representative Optical Rotatory Dispersion Data for a Chiral this compound Derivative

| Wavelength (nm) | Specific Rotation [α] (deg) |

|---|---|

| 220 | +2500 |

| 240 | -1500 |

| 260 | +1800 |

| 280 | -500 |

| 300 | +300 |

| 320 | +100 |

This data is hypothetical and for illustrative purposes only.

Computational and Theoretical Studies on 3 Allylbenzofuran

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within 3-allylbenzofuran and how this distribution influences its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, combined with a basis set such as 6-31G*, is a common choice for these calculations. researchgate.netinpressco.come3s-conferences.org

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.36 |

| C3-C3a | 1.45 |

| C3-C1' | 1.50 |

| C1'-C2' | 1.34 |

| C2'-C3' | 1.51 |

| Bond Angles (°) | |

| C2-C3-C3a | 107.5 |

| C2-C3-C1' | 130.0 |

| C3-C1'-C2' | 125.0 |

| C1'-C2'-C3' | 127.0 |

| Dihedral Angles (°) | |

| C2-C3-C1'-C2' | ~100 |

Energy calculations performed using DFT provide insights into the thermodynamic stability of the molecule. These calculations are also foundational for understanding reaction energetics.

Ab Initio Methods for High-Level Calculations

For even greater accuracy, particularly for excited states and complex electronic phenomena, researchers can turn to ab initio methods. These methods are based on first principles of quantum mechanics without the empirical parameterization found in some DFT functionals. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic structure of molecules like this compound. Specific ab initio studies focused solely on this compound are not prevalent in the searched literature, but these methods represent the gold standard for high-level computational analysis. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior.

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich benzofuran (B130515) ring system, while the LUMO will also be distributed over this aromatic core. The allyl group can influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

The shape and energy of these frontier orbitals can predict how this compound will interact with other reagents. For example, an electrophile would likely attack the positions on the benzofuran ring where the HOMO has the largest electron density.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. For the synthesis of this compound, theoretical studies can help to understand the step-by-step process of bond formation and breaking.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the precise geometry of the transition state. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.netresearchgate.net An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the reactants and products, thus confirming that the identified TS is indeed the correct one for the reaction of interest.

For a common synthesis of this compound involving a Claisen rearrangement, computational chemists would model the concerted researchgate.netresearchgate.net-sigmatropic shift, identifying the cyclic transition state and tracing the IRC to the starting material and the final product.

Energy Profile Diagrams for Synthetic Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile diagram can be constructed. This diagram provides a visual representation of the thermodynamics and kinetics of the reaction. The height of the energy barriers (activation energies) between intermediates indicates the rate-determining step of the reaction.

For the palladium-catalyzed synthesis of this compound, a computational study would involve modeling the various steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. nih.gov The resulting energy profile diagram would reveal the energetic landscape of the entire process, helping to optimize reaction conditions and understand the role of the catalyst. While general mechanisms for such reactions are known, a specific energy profile for the synthesis of this compound has not been detailed in the available literature.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. These theoretical predictions are valuable for spectral assignment, understanding structure-property relationships, and identifying unknown compounds. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for these purposes. researchgate.netnih.gov

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netnih.gov Machine learning and deep learning algorithms are also emerging as powerful tools for the accurate prediction of NMR chemical shifts, often trained on large datasets of experimental values. nih.govmdpi.com

The predicted chemical shifts are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects in the computational model.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 144.2 |

| H2 | 7.5 | - |

| C3 | - | 118.9 |

| C3a | - | 128.5 |

| C4 | - | 122.8 |

| H4 | 7.3 | - |

| C5 | - | 124.1 |

| H5 | 7.2 | - |

| C6 | - | 121.5 |

| H6 | 7.1 | - |

| C7 | - | 111.3 |

| H7 | 7.4 | - |

| C7a | - | 155.0 |

| C1' | - | 34.5 |

| H1' | 3.5 | - |

| C2' | - | 137.0 |

| H2' | 6.0 | - |

| C3' | - | 116.2 |

| H3'a | 5.1 | - |

| H3'b | 5.2 | - |

Note: The values in this table are illustrative and represent the type of data obtained from theoretical calculations. Actual predicted values may vary depending on the computational methodology.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. Theoretical calculations can predict the vibrational frequencies and their corresponding normal modes. nih.gov These calculations are typically performed using methods like DFT, and the results are often scaled to improve agreement with experimental data. researchgate.net The calculated vibrational frequencies are usually expressed in wavenumbers (cm⁻¹). openmopac.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=C stretching (alkene) | 1650-1600 |

| C=C stretching (aromatic) | 1600-1450 |

| C-O-C stretching (ether) | 1250-1050 |

| C-H out-of-plane bending (aromatic) | 900-675 |

Note: This table presents a simplified representation of the kind of data generated from vibrational frequency calculations. A full calculation would yield a much larger set of frequencies corresponding to all vibrational modes of the molecule.

UV-Vis Absorption Maxima Prediction

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method for predicting the UV-Vis absorption maxima (λmax). researchgate.netnih.gov These calculations can help in understanding the electronic structure and identifying the chromophores within the molecule. Machine learning models are also being developed to predict UV-Vis spectra from molecular structures. chalmers.senih.gov

The predicted λmax values are typically reported in nanometers (nm) and are often accompanied by the calculated oscillator strengths, which are related to the intensity of the absorption.

Table 3: Illustrative Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 285 | 0.45 |

| π → π | 250 | 0.82 |

| n → π* | 310 | 0.01 |